molecular formula C15H16FNO B1387617 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol CAS No. 920796-72-1

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol

Cat. No.: B1387617
CAS No.: 920796-72-1
M. Wt: 245.29 g/mol
InChI Key: KKOSEYACVNUUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol is an organic compound that features a benzylamino group attached to a 4-fluorophenyl ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol typically involves the reaction of benzylamine with 4-fluorophenylacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine to the desired amine-alcohol product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluorophenylacetone or 4-fluorophenylacetaldehyde.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological macromolecules, potentially affecting their function. The fluorine atom on the phenyl ring can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-1-(4-fluorophenyl)ethan-1-ol: Similar structure but lacks the benzyl group.

    2-(Benzylamino)-1-(4-chlorophenyl)ethan-1-ol: Similar structure but has a chlorine atom instead of fluorine.

    2-(Benzylamino)-1-(4-methylphenyl)ethan-1-ol: Similar structure but has a methyl group instead of fluorine.

Uniqueness

2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol is unique due to the presence of both the benzylamino group and the fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(benzylamino)-1-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c16-14-8-6-13(7-9-14)15(18)11-17-10-12-4-2-1-3-5-12/h1-9,15,17-18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOSEYACVNUUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-(Benzylamino)-1-(4-fluorophenyl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.